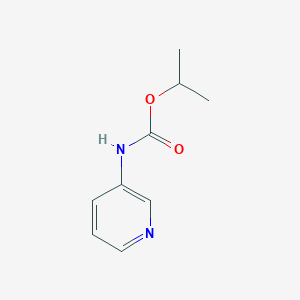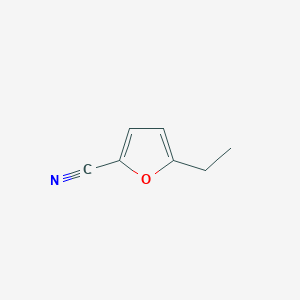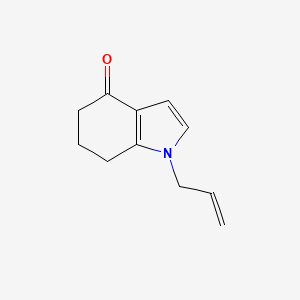![molecular formula C13H13NO B3358619 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one CAS No. 81359-40-2](/img/structure/B3358619.png)
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one
Overview
Description
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one is a heterocyclic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods.
Scientific Research Applications
Synthesis Processes
1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one is involved in various synthesis processes. Crawford et al. (2008) describe its formation through a sigmatropic shift-elimination-cyclisation cascade by flash vacuum pyrolysis of methyl 2-(indol-1-yl)benzoate (Crawford et al., 2008). Similarly, Kramer et al. (2018) report a diastereoselective one-pot synthesis involving this compound in creating dihydropyrimido[2,1-a]isoindole-6(2H)-ones (Kramer et al., 2018).
Chemical Transformations
The compound is known for its reactivity and chemical transformations. Lakeev et al. (2002) explored various reactions of 1-methylthio-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione, demonstrating its versatility in chemical synthesis (Lakeev et al., 2002).
Structural Studies
Structural analysis of derivatives of this compound is another significant area of study. For instance, Sakhautdinov et al. (2013) determined the structure of a derivative through X-ray crystallography, contributing to our understanding of its molecular architecture (Sakhautdinov et al., 2013).
Role in Medicinal Chemistry
In medicinal chemistry, the compound and its derivatives are explored for potential pharmacological applications. For example, Francis et al. (2011) synthesized related compounds asprecursors for serotonin 5-HT2C receptor agonists, demonstrating the compound's relevance in drug discovery (Francis et al., 2011).
Molecular Synthesis and Antibacterial Activity
Molecular synthesis involving this compound also extends to the creation of compounds with antibacterial properties. Ahmed et al. (2006) conducted synthetic studies that led to the development of alkoxy isoindole-1,3-diones and their derivatives, which were then tested for antibacterial activity, indicating the compound's utility in developing new chemotherapeutic agents (Ahmed et al., 2006).
Photochemical and Pyrolytic Studies
The compound's behavior under various conditions, such as photocyclization and pyrolysis, has also been a subject of interest. Machida et al. (1984) studied the effects of methyl substituents on the photocyclization of N-(3-Alkenyl) phthalimides, leading to the synthesis of pyrroloisoindoles and pyridoisoindoles, illustrating its photochemical properties (Machida et al., 1984).
properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrido[1,2-b]isoindol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-5-4-8-14-12(9)10-6-2-3-7-11(10)13(14)15/h2-3,6-7H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZFTQSLGMOGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=O)N2CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512802 | |
| Record name | 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81359-40-2 | |
| Record name | 1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



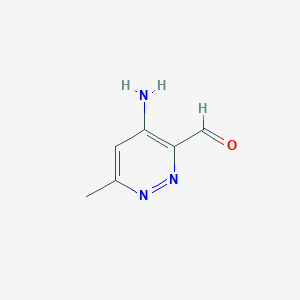

![1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358569.png)

![8-amino-6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B3358593.png)

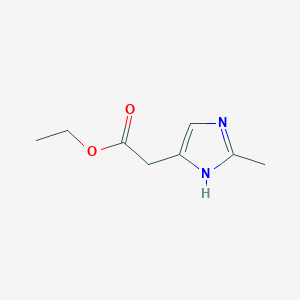


![5-amino-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3358638.png)
